Acetamidopropyl trimonium chloride chemical properties and structure
Acetamidopropyl trimonium chloride chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Acetamidopropyl trimonium chloride. This quaternary ammonium compound is a significant ingredient in the cosmetic and personal care industries, primarily utilized for its antistatic and hair conditioning effects.
Core Chemical Properties and Structure
Acetamidopropyl trimonium chloride, with the IUPAC name 3-acetamidopropyl(trimethyl)azanium chloride, is a cationic surfactant. Its structure features a quaternary ammonium group, which imparts a permanent positive charge, and an acetamido group. This combination of a hydrophilic cationic head and a moderately hydrophobic tail contributes to its surface-active properties and its affinity for negatively charged surfaces like hair and skin.
Chemical Structure
The chemical structure of Acetamidopropyl trimonium chloride is as follows:
Caption: Chemical structure of Acetamidopropyl trimonium chloride.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 3-acetamidopropyl(trimethyl)azanium;chloride | N/A |
| CAS Number | 123776-56-7 | N/A |
| Molecular Formula | C₈H₁₉ClN₂O | N/A |
| Molecular Weight | 194.70 g/mol | [1] |
| Physical State | Liquid at 20°C | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Density | Data not available | N/A |
| pKa | Data not available | N/A |
| Water Solubility | Estimated to be high | N/A |
| SMILES | CC(=O)NCCC--INVALID-LINK--(C)C.[Cl-] | [1] |
Experimental Protocols
Due to the proprietary nature of commercial manufacturing, a detailed, publicly available experimental protocol for the synthesis of Acetamidopropyl trimonium chloride is scarce. However, the general synthesis of such quaternary ammonium compounds involves a two-step process:
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Amidation: Reaction of a suitable diamine (e.g., N,N-dimethyl-1,3-propanediamine) with acetic anhydride or a similar acetylating agent to form the corresponding acetamide.
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Quaternization: The resulting tertiary amine is then quaternized using an alkylating agent, typically methyl chloride, to yield the final quaternary ammonium chloride.
Analytical Workflow for Quality Control
The quality and concentration of Acetamidopropyl trimonium chloride in cosmetic formulations can be assessed using a variety of analytical techniques. A general workflow for its quantification is outlined below.
Caption: General analytical workflow for the quantification of Acetamidopropyl trimonium chloride.
1. Sample Preparation:
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Objective: To extract Acetamidopropyl trimonium chloride from the cosmetic matrix and prepare a sample suitable for analysis.
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Methodology:
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Accurately weigh a representative sample of the cosmetic product.
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Disperse the sample in a suitable solvent system (e.g., a mixture of an organic solvent like acetonitrile and an aqueous buffer).
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Employ techniques such as vortexing and sonication to ensure complete dissolution of the analyte.
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Centrifuge the sample to remove any insoluble excipients.
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The supernatant can be directly injected for HPLC analysis or further diluted as necessary.
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2. High-Performance Liquid Chromatography (HPLC) Analysis:
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Objective: To separate Acetamidopropyl trimonium chloride from other components in the sample extract.
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Methodology:
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Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for the separation of polar, cationic compounds. Alternatively, a reversed-phase (RP) C18 column with an ion-pairing agent in the mobile phase can be used.
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Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate) is typically employed.
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Detection: As Acetamidopropyl trimonium chloride lacks a strong chromophore, UV detection is not ideal. Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are more appropriate detection methods.
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3. Potentiometric Titration:
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Objective: To determine the concentration of the cationic surfactant.
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Methodology:
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Dissolve a known amount of the sample in deionized water.
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Use a standardized solution of an anionic surfactant (e.g., sodium lauryl sulfate) as the titrant.
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Employ a surfactant-selective electrode to monitor the potential change during the titration.
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The endpoint, corresponding to the stoichiometric point of the reaction between the cationic and anionic surfactants, is determined from the inflection point of the titration curve.
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4. Quantification and Reporting:
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Objective: To calculate the concentration of Acetamidopropyl trimonium chloride in the original sample and report the findings.
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Methodology:
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For HPLC methods, a calibration curve is constructed using standards of known concentrations. The concentration of the analyte in the sample is determined by interpolating its peak area on the calibration curve.
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For titration, the concentration is calculated based on the volume of titrant consumed at the endpoint and the stoichiometry of the reaction.
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The final report should include the analytical method used, the results obtained, and any relevant quality control data.
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Signaling Pathways and Logical Relationships
As a cosmetic ingredient, Acetamidopropyl trimonium chloride's primary function is based on its physicochemical interaction with surfaces rather than modulating specific biological signaling pathways in the manner of a pharmaceutical active ingredient. Its efficacy as a conditioning agent is based on the following logical relationship:
Caption: Logical relationship of Acetamidopropyl trimonium chloride's conditioning effect.
The positively charged quaternary ammonium headgroup of the molecule is attracted to and adsorbs onto the negatively charged surface of hair, which is particularly prevalent in damaged hair. This adsorption neutralizes the negative charges, reducing static electricity and flyaway hair. The molecule then forms a thin, lubricating film on the hair shaft, which smooths the cuticles, reduces friction between hair fibers, and imparts a soft, conditioned feel.
